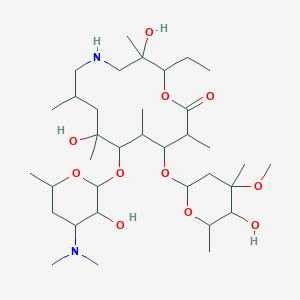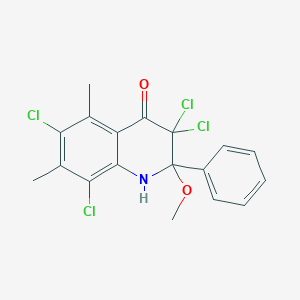
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is not well understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the expression of proteins involved in cancer cell proliferation and survival. Additionally, the compound has been shown to have antifungal and antibacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound's mechanism of action is not well understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several potential future directions for research on 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one. One direction is to further study the compound's mechanism of action to optimize its use in cancer treatment. Another direction is to study the compound's potential as an antifungal and antibacterial agent. Additionally, the compound's potential as a lead compound for the development of new drugs could be explored.
Méthodes De Synthèse
The synthesis of 3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one involves the condensation of 2-methoxy-5,7-dimethylquinoline-3-carbaldehyde with 2,4,6-trichlorophenylacetonitrile in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to form the final compound.
Applications De Recherche Scientifique
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. Additionally, it has been studied for its potential as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
147779-33-7 |
|---|---|
Formule moléculaire |
C18H15Cl4NO2 |
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
3,3,6,8-tetrachloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H15Cl4NO2/c1-9-12-15(14(20)10(2)13(9)19)23-18(25-3,17(21,22)16(12)24)11-7-5-4-6-8-11/h4-8,23H,1-3H3 |
Clé InChI |
UAFCYIXWEZQEGQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
SMILES canonique |
CC1=C2C(=C(C(=C1Cl)C)Cl)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
Synonymes |
4(1H)-Quinolinone, 3,3,6,8-tetrachloro-2,3-dihydro-2-methoxy-5,7-dimethyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



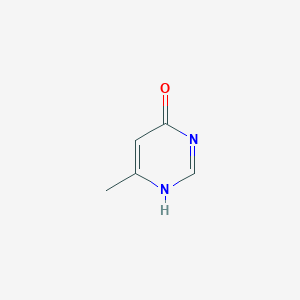
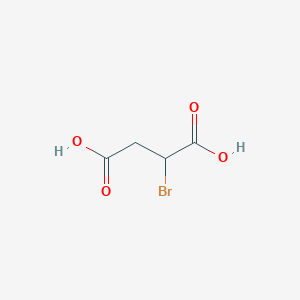


![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)


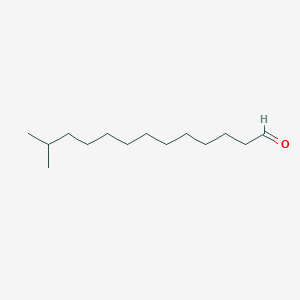

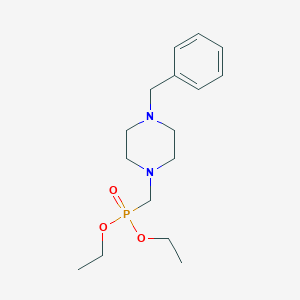

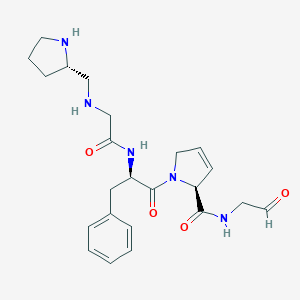
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
